molecular formula C18H36O4 B12735047 Glyceryl 2-pentadecanoate CAS No. 98863-01-5

Glyceryl 2-pentadecanoate

Cat. No.: B12735047
CAS No.: 98863-01-5
M. Wt: 316.5 g/mol
InChI Key: SJUYTIGRIZBTCI-UHFFFAOYSA-N
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Description

Glyceryl 2-pentadecanoate: is a chemical compound that belongs to the class of monoglyceryl monoesters. It is an ester formed from glycerol and pentadecanoic acid. This compound is commonly used in various cosmetic and industrial applications due to its surfactant and emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 2-pentadecanoate can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves heating glycerol and pentadecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Glyceryl 2-pentadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glyceryl 2-pentadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of glyceryl 2-pentadecanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. This property is crucial in its applications in cosmetics and pharmaceuticals. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

  • Glyceryl stearate
  • Glyceryl oleate
  • Glyceryl laurate

Comparison: Glyceryl 2-pentadecanoate is unique due to its specific fatty acid chain length (pentadecanoic acid). This gives it distinct properties compared to other glyceryl esters. For example, glyceryl stearate, which has a longer fatty acid chain, may have different melting points and emulsifying capabilities. Glyceryl oleate, with an unsaturated fatty acid, may exhibit different reactivity and stability. Glyceryl laurate, with a shorter fatty acid chain, may have different solubility and surfactant properties .

Properties

CAS No.

98863-01-5

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl pentadecanoate

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-17(15-19)16-20/h17,19-20H,2-16H2,1H3

InChI Key

SJUYTIGRIZBTCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC(CO)CO

physical_description

Solid

Origin of Product

United States

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